Product packaging for Actaeaepoxide-3-o-beta-D-xylopyranoside(Cat. No.:CAS No. 356522-35-5)

Actaeaepoxide-3-o-beta-D-xylopyranoside

Cat. No.: B12776683
CAS No.: 356522-35-5
M. Wt: 676.8 g/mol
InChI Key: CNSJLMJKDVWQGM-VYBDBSRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

actaeaepoxide-3-O-beta-D-xylopyranoside is a natural product found in Actaea racemosa with data available.
See also: Black Cohosh (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H56O11 B12776683 Actaeaepoxide-3-o-beta-D-xylopyranoside CAS No. 356522-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

356522-35-5

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

IUPAC Name

[(1S,3R,3'S,4R,5R,6S,7R,8R,10S,12S,16R,18S,21R)-7-hydroxy-3'-(2-hydroxypropan-2-yl)-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene-8,2'-oxirane]-3-yl] acetate

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(28(17)42)30(48-37)32(5,6)43)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30-,33-,34+,35+,36-,37+/m0/s1

InChI Key

CNSJLMJKDVWQGM-VYBDBSRDSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@@]8([C@@H]1O)[C@@H](O8)C(C)(C)O

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1O)C(O8)C(C)(C)O

Origin of Product

United States

General Cycloartane Triterpenoid Biosynthesis in Plants

The biosynthesis of all triterpenoids, including the cycloartane (B1207475) subclass to which Actaeaepoxide-3-O-beta-D-xylopyranoside belongs, originates from the near-universal isoprenoid pathway. nih.gov In plants, the cytosolic mevalonic acid (MVA) pathway is responsible for producing the C5 building block, isopentenyl diphosphate (B83284) (IPP), which serves as the precursor for sesquiterpenoids and triterpenoids. frontiersin.org

The key steps in the general biosynthesis of cycloartane triterpenoids are as follows:

Formation of Squalene (B77637): Two molecules of farnesyl diphosphate (FPP), each a C15 compound, are joined head-to-head to form the C30 precursor, squalene. nih.gov

Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to yield 2,3-oxidosqualene (B107256). This step is crucial as it introduces an oxygen atom that facilitates the subsequent cyclization cascade.

Cyclization: The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene. frontiersin.org In the case of cycloartane triterpenoids, the specific OSC involved is cycloartenol (B190886) synthase. This enzyme directs the folding of the linear 2,3-oxidosqualene molecule to form the characteristic tetracyclic structure with a cyclopropane (B1198618) ring, known as cycloartenol. Cycloartenol is a pivotal intermediate in the biosynthesis of phytosterols (B1254722) and many other triterpenoids in plants.

Proposed Enzymatic Steps Leading to Actaeaepoxide 3 O Beta D Xylopyranoside

While the complete enzymatic pathway for the biosynthesis of Actaeaepoxide-3-O-beta-D-xylopyranoside has not been fully elucidated, a plausible sequence of reactions can be proposed based on its structure and the known biochemistry of triterpenoid (B12794562) modifications. Following the formation of the cycloartenol (B190886) skeleton, a series of post-cyclization modifications are required. These tailoring reactions are primarily catalyzed by two major classes of enzymes:

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the various oxidative modifications, such as hydroxylations and epoxidations, that adorn the triterpenoid backbone. The structure of this compound, with its multiple hydroxyl and epoxy groups, suggests the involvement of several distinct P450 enzymes. frontiersin.org

Uridine Diphosphate (B83284) (UDP)-dependent Glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the triterpenoid aglycone. frontiersin.org In the final step of this compound biosynthesis, a UGT is responsible for transferring a xylose sugar from UDP-xylose to the hydroxyl group at the C-3 position of the aglycone.

Based on the structure of this compound, the proposed enzymatic steps following the formation of a cycloartane (B1207475) precursor would involve a series of specific hydroxylations, acetylations, and epoxidations, followed by the final glycosylation step.

Precursor Incorporation Studies

To definitively map the biosynthetic pathway of a natural product, precursor incorporation studies using isotopically labeled compounds are essential. In such experiments, labeled precursors (e.g., with ¹³C or ¹⁴C) are fed to the plant or cell cultures, and the resulting specialized metabolites are analyzed to trace the path of the label.

Currently, there are no published studies in the scientific literature that specifically detail precursor incorporation experiments for the biosynthesis of Actaeaepoxide-3-O-beta-D-xylopyranoside. Such studies would be invaluable in confirming the proposed pathway, identifying the immediate precursors to the aglycone, and understanding the sequence of tailoring reactions.

Gene Expression Analysis of Biosynthetic Enzymes

The identification and characterization of the genes encoding the biosynthetic enzymes are crucial for understanding and potentially engineering the production of valuable plant metabolites. This typically involves transcriptomic analysis (e.g., RNA-seq) of the plant tissues where the compound of interest is produced, followed by functional characterization of candidate genes.

As with precursor studies, there is a lack of specific research on the gene expression analysis of enzymes involved in the biosynthesis of Actaeaepoxide-3-O-beta-D-xylopyranoside. Future research in this area would likely focus on identifying candidate cycloartenol (B190886) synthases, P450s, and UGTs from Actaea racemosa whose expression patterns correlate with the accumulation of this compound. Functional expression of these candidate genes in a heterologous host system, such as yeast or Nicotiana benthamiana, would be the definitive step in confirming their role in the biosynthetic pathway.

Chemical Synthesis and Derivative Generation of Actaeaepoxide 3 O Beta D Xylopyranoside

Total Synthesis Approaches

A total synthesis of Actaeaepoxide-3-O-beta-D-xylopyranoside would be a significant undertaking, requiring precise control over numerous stereocenters, the formation of a strained cyclopropane (B1198618) ring characteristic of cycloartanes, and the installation of two distinct epoxide functionalities.

A critical step in any total synthesis would be the stereoselective formation of the glycosidic bond between the C-3 hydroxyl group of the triterpene aglycone and the D-xylose sugar moiety. The objective is to exclusively form the β-anomer.

Chemical glycosylations are notoriously challenging, with outcomes highly dependent on the choice of protecting groups, solvents, and promoter systems. nih.gov For a sterically hindered substrate like the cycloartane (B1207475) skeleton, achieving high stereoselectivity is particularly difficult. The bulky nature of the aglycone can impede the approach of the glycosyl donor, potentially leading to a mixture of α and β anomers or low yields.

Strategies to overcome this would involve:

Neighboring Group Participation: Utilizing a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the xylose donor can help direct the formation of the 1,2-trans-glycosidic bond, which in this case would yield the desired β-xyloside.

Donor and Promoter Selection: The choice of the glycosyl donor, such as a glycosyl halide, trichloroacetimidate, or sulfoxide, in combination with a suitable promoter (e.g., a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate), would need to be meticulously optimized.

Modern Catalysis: The use of advanced catalytic systems, including organocatalysts, could offer alternative pathways to achieve the desired stereocontrol under milder conditions. nih.gov

The structure of this compound features a complex diepoxy system (16β:23 and 23α:24). The stereoselective installation of these epoxides onto the cycloartane framework represents a major synthetic hurdle.

General epoxidation methods, such as the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), are widely employed. mdpi.com However, for a complex substrate, achieving selectivity can be challenging. A plausible synthetic strategy would likely rely on directed epoxidation, where existing functional groups on the molecule guide the reagent to a specific face of the alkene precursor. For instance, the Sharpless asymmetric epoxidation is a powerful method for converting allylic and homoallylic alcohols into epoxides with high enantioselectivity. nih.gov

The synthesis of polycyclic polyether natural products often involves epoxide-opening cascades, a strategy that could be relevant for constructing the core ring system. nih.govsemanticscholar.org However, the creation of the specific diepoxy motif in Actaeaepoxide would require carefully planned, stepwise transformations to control the relative stereochemistry of the two epoxide rings.

Semisynthesis Strategies from Related Natural Products

Given the complexity of a total synthesis, a semisynthetic approach starting from a more abundant, structurally related natural product is a more feasible strategy. This compound is isolated from Actaea racemosa alongside other triterpenoid (B12794562) glycosides. nih.govnih.gov One of the most abundant related compounds is cimigenol-3-O-β-d-xylopyranoside. mdpi.com

A hypothetical semisynthesis could begin with cimigenol-3-O-β-d-xylopyranoside. This precursor already contains the correct cycloartane skeleton and the β-D-xylopyranoside moiety at the C-3 position. The primary synthetic challenge would be the selective transformation of the side chain to introduce the diepoxy functionality. This would likely involve a sequence of protection, oxidation, and stereocontrolled epoxidation steps to convert the cimigenol (B190795) side chain into the desired actaeaepoxide structure. This approach circumvents the difficult glycosylation step and the construction of the core triterpenoid structure.

Design and Synthesis of Actaeaepoxide Analogues and Derivatives

To investigate the biological importance of its various functional groups, analogues and derivatives of this compound could be synthesized. These modifications would aim to probe the structure-activity relationship of the molecule. Key targets for modification include:

The Xylopyranoside Moiety: The sugar could be removed via acid hydrolysis to yield the aglycone, or it could be replaced with other monosaccharides (e.g., glucose, arabinose) to determine the role of the carbohydrate in biological activity.

The C-12 Acetate (B1210297) Group: Saponification of the acetate ester would yield the free hydroxyl group, allowing for the introduction of different ester groups to assess the impact of this substituent's size and electronics.

The Epoxide Rings: Selective opening of one or both epoxides with various nucleophiles (e.g., water to form diols, azide (B81097) to form amino alcohols) would generate a series of derivatives to evaluate the importance of the epoxide functionalities for the compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

While specific SAR studies on this compound are not available, research on other cytotoxic cycloartane glycosides from Actaea and Cimicifuga species provides valuable insights into the structural features that govern activity. nih.govnih.gov These studies allow for a predictive understanding of how modifications to this compound might influence its biological profile.

A structure-guided investigation into the cytotoxic effects of black cohosh triterpenoids against multiple myeloma cell lines revealed several key SAR trends. nih.gov The study compared different triterpenoid types and various derivatives of the cimigenol scaffold. nih.gov

Key findings from related compounds suggest:

Influence of the Aglycone Scaffold: The cimigenol-type triterpenoid was identified as a highly active constituent compared to other triterpenoid types. nih.gov

Impact of the Sugar Moiety: The nature of the pentose (B10789219) at C-3 significantly impacts cytotoxicity. In one study, replacing the xylose with an arabinose moiety led to a more potent compound. Specifically, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside was found to be the most potent candidate against multiple myeloma cells. nih.gov

Role of Side-Chain Substituents: Modifications at the C-25 position of the aglycone were shown to modulate activity. A methyl ether at C-25 was found to increase the cytotoxic effect compared to a free hydroxyl group. nih.gov

These findings indicate that both the triterpenoid core and its substituents at C-3 and in the side chain are critical determinants of biological activity. The antiproliferative activity of newly isolated cycloartane triterpenes from Actaea asiatica further supports the potent cytotoxicity of this class of compounds. frontiersin.org

Table 1: Cytotoxicity of Related Cimigenol Glycosides Against Multiple Myeloma Cell Lines (OPM-2) Data extracted from a study on related triterpenoids to infer potential SAR trends for this compound. nih.gov

CompoundC-3 SugarC-25 SubstituentIC₅₀ (µM) on OPM-2 Cells
Cimigenol-3-O-α-L-arabinopyranosideArabinose-OH15.6
Cimigenol-3-O-β-D-xylopyranosideXylose-OH21.0
25-O-Acetylcimigenol-3-O-α-L-arabinopyranosideArabinose-OAc13.9
25-O-Methylcimigenol-3-O-α-L-arabinopyranosideArabinose-OCH₃9.3

Biological Activities and Mechanistic Investigations of Actaeaepoxide 3 O Beta D Xylopyranoside

In Vitro Pharmacological Evaluations of Actaeaepoxide-3-O-beta-D-xylopyranoside

This compound is a cycloartane (B1207475) glycoside that has been isolated from plants of the Actaea (formerly Cimicifuga) genus. researchgate.netresearchgate.net This compound is the subject of various in vitro studies to determine its pharmacological potential.

Cytotoxic Effects on Cancer Cell Lines

This compound is recognized for its potential cytotoxic properties and has been reported to induce apoptosis. evitachem.com While specific IC₅₀ values for this particular compound are not consistently detailed across studies, research on its source, Cimicifuga racemosa, and closely related compounds provides insight into its potential activity.

In one study, various compounds from Cimicifugae Rhizoma were evaluated for their cytotoxic activity against several cancer cell lines. While the specific results for this compound were not singled out, the investigation confirmed the cytotoxic potential of constituents from this plant source. koreascience.kr For example, related compounds showed inhibitory activity against the HL-60 cancer cell line, although they displayed weaker effects against MCF-7 and A549 cell lines, with IC₅₀ values over 100 µM. Another study on triterpenoids from Actaea pachypoda found that certain related compounds exerted potent cytotoxic activity against SMMC-7721 and A-549 cell lines. researchgate.net

Interactive Table: Cytotoxic Activity of Compounds Isolated from Cimicifugae Rhizoma against HL-60 Cancer Cell Line

CompoundIC₅₀ (µM)
Compound 2 (unspecified)84.3
Compound 4 (Ferulic acid methyl ester)24.8
Compound 5 (Visnagin)18.1
This compoundData not available
Data derived from a study on compounds isolated from Cimicifugae Rhizoma, where compounds were tested for in vitro cytotoxic activity using an MTT assay.

Anti-inflammatory Modulations

Research indicates that this compound may possess anti-inflammatory properties. smolecule.com Studies on triterpenoids isolated from Cimicifuga species, the plant genus from which this compound is derived, have shown that these compounds can be useful candidates for development due to their anti-inflammatory activities. researchgate.net Extracts from Cimicifuga racemosa have been shown to inhibit the production of inducible nitric oxide (NO), a key mediator in the inflammatory process, in macrophage cell lines. thegoodscentscompany.comresearchgate.net Furthermore, these extracts can inhibit the secretion of various pro-inflammatory cytokines. researchgate.net Other related compounds from the plant have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNFα)-mediated signaling pathways. researchgate.net

Antioxidant Activity Assays

The antioxidant potential of this compound is suggested by studies on its plant source and related molecules. Methanolic extracts of Actaea racemosa have been shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and protect against DNA damage induced by oxidative stress. researchgate.netresearchgate.net A bioassay-directed fractionation of these extracts identified several active antioxidant compounds, including caffeic acid and ferulic acid. researchgate.net

While direct antioxidant data for this compound is limited, a study on structurally similar compounds, 7,8-dihydroactaeaepoxide 3-O-beta-d-xylopyranoside and 12-deacetoxyactaeaepoxide 3-O-beta-d-xylopyranoside, demonstrated notable activity in the DPPH free-radical assay, with IC₅₀ values of 26 µM and 37 µM, respectively. researchgate.net However, other studies on isolates from Actaea rubra found them to be inactive in antioxidant assays. thieme-connect.com

Enzyme Inhibition Studies (e.g., Cytochrome P450 3A4 (CYP3A4) Inhibition)

Interactive Table: CYP3A4 Inhibition by Triterpene Glycosides from Cimicifuga racemosa

CompoundIC₅₀ (µM)
Cimiracemoside H19.8
23-epi-26-deoxyactein19.4
23-O-acetylshengmanol 3-O-β-D-xylopyranoside15.6
This compound 14.8
25-O-acetylcimigenol 3-O-α-L-arabinopyranoside17.8
Cimigenol (B190795) 3-O-β-D-xylopyranoside21.9
Data from an in vitro assay measuring the inhibition of Cytochrome P450 3A4. researchgate.net

Predicted AMPK Activation

The activation of AMP-dependent protein kinase (AMPK) is a significant mechanism for regulating cellular metabolism, and some saponins (B1172615) are known to mediate their effects through this pathway. nih.gov A comprehensive screening of 95 constituents from Cimicifuga racemosa was conducted using machine learning techniques, including Deep Neural Networks (DNN), to predict their potential to activate AMPK. nih.gov In this analysis, this compound was clearly classified as a predicted activator of AMPK. nih.gov The study concluded that with the exception of three non-triterpene compounds, all tested constituents of Cimicifuga racemosa have a high probability of activating AMPK, suggesting this as a key mechanism for the plant's pharmacological effects. nih.gov

Molecular Target Binding Affinity (e.g., GAPDH, JAK2, TNF-α, EGFR, TLR4)

The molecular interactions of this compound are an area of ongoing investigation. As noted, a primary predicted target is AMP-dependent protein kinase (AMPK). nih.gov

Regarding other potential targets, studies on related compounds offer some context. Triterpenoids from Actaea racemosa have been investigated for their binding to estrogen receptors, with molecular docking studies suggesting they are unlikely to be estrogen receptor binding agents. researchgate.net Other compounds isolated from black cohosh have been shown to inhibit signaling pathways mediated by tumor necrosis factor-alpha (TNF-α), indicating an interaction with this pathway. researchgate.net There is currently no specific binding affinity data available in the reviewed literature for this compound with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), Janus kinase 2 (JAK2), epidermal growth factor receptor (EGFR), or Toll-like receptor 4 (TLR4).

In Vivo Animal Model Studies

Assessment of Efficacy in Relevant Disease Models (e.g., Neuroprotection potential, Anti-Acute Pneumonia models)

A comprehensive search of scientific literature did not yield any specific in vivo studies assessing the efficacy of this compound in animal models of neuroprotection or acute pneumonia. While other glycosides have been investigated for neuroprotective effects, no such research has been published for this particular compound. thieme-connect.com

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

There is no available information regarding the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic properties of this compound in any animal system. Such studies are crucial for understanding the compound's behavior in a living organism but have not yet been reported.

Molecular Mechanisms of Action

Identification and Validation of Biological Targets

Direct experimental identification and validation of specific biological targets for this compound are not documented in the current scientific literature. However, a computational study utilizing machine learning models has predicted that this compound may act as an activator of AMP-activated protein kinase (AMPK). nih.gov AMPK is a key cellular energy sensor, and its activation is a target for various therapeutic areas, including metabolic diseases and inflammation. nih.gov It is important to note that this is a computational prediction and awaits experimental validation.

Investigation of Intracellular Signaling Pathway Modulation

Consistent with the predicted activation of AMPK, this compound is hypothesized to modulate the AMPK signaling pathway. nih.gov Activation of AMPK can trigger a cascade of downstream events, influencing cellular metabolism and potentially exerting anti-inflammatory effects. nih.gov However, beyond this prediction, no specific studies have been published that investigate the detailed modulation of this or any other intracellular signaling pathway by this compound. For context, other related cycloartane glycosides from Cimicifuga foetida have been shown to inhibit the WNT signaling pathway.

Computational Approaches (e.g., Molecular Docking)

A machine learning-based analysis predicted this compound as a potential activator of AMPK. nih.gov This prediction was part of a broader screening of constituents from Cimicifuga racemosa. nih.gov The study employed various models, including Deep Neural Network (DNN), Random Forest Classifier (RFC), and Logistic Regression Classifier (LRC), to classify compounds as potential AMPK activators. nih.gov Despite this predictive classification, specific molecular docking studies detailing the binding interaction between this compound and the AMPK protein have not been published.

Data Tables

Table 1: Predicted Biological Target of this compound

Compound Name Predicted Target Method of Prediction

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Analytical Method Development and Quality Control of Actaeaepoxide 3 O Beta D Xylopyranoside

Development of Quantitative Analysis Techniques (e.g., RRLC-ELSD, RRLC-qTOF-MS for related compounds)

The quantification of cycloartane (B1207475) glycosides like Actaeaepoxide-3-O-beta-D-xylopyranoside presents a challenge due to the lack of a strong chromophore in their structure, which makes UV detection insensitive. researchgate.netthermofisher.com To overcome this, methods such as Rapid Resolution Liquid Chromatography coupled with an Evaporative Light Scattering Detector (RRLC-ELSD) have been developed and validated for the comprehensive analysis of triterpene glycosides in black cohosh. nih.gov

A validated RRLC-ELSD method allows for the separation and quantification of numerous cycloartane glycosides within a short analysis time. nih.gov For instance, a method has been established that separates 17 cycloartane glycosides and the aglycone cimigenol (B190795) in under 16 minutes using a reversed-phase column and a gradient elution with water, acetonitrile, and methanol. nih.gov The method demonstrated good accuracy with recovery rates between 96.79% and 102.86%, and high precision. nih.gov

The following interactive table summarizes the validation parameters for a representative RRLC-ELSD method for related cycloartane glycosides, which would be applicable for the analysis of this compound.

Validation ParameterResult
Intra-day Precision (RSD)≤5.98%
Inter-day Precision (RSD)≤3.74%
Repeatability (RSD)≤6.94%
Limit of Detection (LOD)< 4.0 µg/mL
Limit of Quantification (LOQ)< 13.2 µg/mL
Correlation Coefficient (r²)> 0.998

Data sourced from a study on 17 cycloartane glycosides from Actaea racemosa. nih.gov

Furthermore, Rapid Resolution Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (RRLC-qTOF-MS) is instrumental in the confirmation of peak identity and purity. nih.gov This technique provides high mass accuracy and resolution, enabling the unambiguous identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Different ionization sources, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI), have been compared, with APCI often being effective for the analysis of triterpene glycosides. nih.govnih.gov

Purity Assessment Methodologies

The assessment of purity for this compound is a critical step in quality control. The methodologies developed for the analysis of triterpene glycosides in Actaea racemosa are directly applicable for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of purity evaluation. researchgate.netnih.gov

Methods like RRLC-qTOF-MS not only aid in quantitative analysis but are also pivotal for purity assessment by confirming the identity of the main peak and detecting any co-eluting impurities. nih.gov The high resolving power of this technique allows for the separation and identification of closely related structural analogues and potential degradation products.

In addition to mass spectrometry, detectors like Charged Aerosol Detectors (CAD) offer advantages over traditional ELSD for purity assessment. thermofisher.com CAD provides better sensitivity, a more consistent response, and improved linearity over a wider dynamic range, which is beneficial for accurately quantifying the purity of the main compound and any minor impurities. thermofisher.com

The purity assessment process involves:

Chromatographic Separation: Utilizing a validated HPLC or RRLC method to separate the target compound from other related compounds and impurities.

Peak Identification: Confirming the identity of the main peak as this compound using high-resolution mass spectrometry and comparison with a reference standard.

Impurity Profiling: Detecting and identifying any impurities present in the sample.

Purity Calculation: Determining the purity of the compound, often expressed as a percentage, by comparing the peak area of the main compound to the total peak area of all detected compounds.

Standardization and Reference Material Development

The development of a certified reference material for this compound is essential for the accurate quantification and identification of this compound in analytical testing. The process of developing a reference standard involves several key stages:

Isolation and Purification: The compound is first isolated from its natural source, the rhizomes of Actaea racemosa, using various chromatographic techniques.

Structural Elucidation: The chemical structure of the isolated compound is unequivocally confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS).

Purity Determination: The purity of the potential reference material is rigorously assessed using the analytical methods described in the previous section, such as HPLC-CAD and/or LC-MS. The purity should be as high as possible, typically above 95% or 98%, depending on the regulatory requirements.

Characterization and Certification: The reference material is thoroughly characterized for its physicochemical properties. Once its identity, purity, and stability have been established, it can be certified as a reference standard.

The availability of a well-characterized reference standard for this compound is a prerequisite for the validation of analytical methods and for ensuring the quality and consistency of commercial products containing this bioactive compound. mdpi.com

Future Perspectives and Emerging Research Directions for Actaeaepoxide 3 O Beta D Xylopyranoside

Exploration of Undiscovered Biological Potentials

Actaeaepoxide-3-O-beta-D-xylopyranoside is a cycloartane (B1207475) glycoside that has been isolated from the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa). nih.govnih.gov While this compound has been identified and structurally elucidated, its full range of biological activities remains largely unexplored. The genus Actaea is known for producing a variety of bioactive triterpenoid (B12794562) glycosides, some of which have demonstrated cytotoxic and anti-inflammatory properties. researchgate.net This suggests that this compound may also possess significant, yet undiscovered, therapeutic potential.

Future research should focus on a systematic evaluation of this compound's pharmacological profile. Initial screening could investigate its potential as an anticancer agent, drawing parallels from other cytotoxic cycloartane glycosides isolated from related species. researchgate.net Furthermore, given the traditional use of Actaea racemosa for inflammatory conditions, assessing the anti-inflammatory and immunomodulatory effects of this compound is a logical and promising avenue of investigation. nih.gov The exploration of its neuroprotective potential also warrants attention, considering the diverse neurological effects observed with other natural products.

Advancements in Efficient and Scalable Synthetic Methodologies

Currently, this compound is obtained through extraction from its natural source, Actaea racemosa. nih.gov This method can be inefficient and may not be sustainable for large-scale production. The development of efficient and scalable synthetic methodologies is therefore a critical area for future research. A total synthesis of this complex molecule would not only provide a reliable supply for biological testing but also open up possibilities for creating novel analogs with potentially enhanced activities.

Application of Chemoinformatics and Computational Drug Design

Chemoinformatics and computational drug design offer powerful tools to accelerate the discovery and optimization of bioactive compounds like this compound. nih.gov In the absence of extensive experimental data, computational methods can be employed to predict the compound's potential biological targets and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. lbl.gov

Molecular docking studies could be performed to screen this compound against a library of known protein targets associated with cancer, inflammation, and neurological disorders. This in silico screening can help prioritize experimental testing and uncover unexpected therapeutic applications. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models could be developed once a series of analogs are synthesized, providing valuable insights into the structural features crucial for its biological activity.

Sustainable Sourcing and Biotechnological Production Approaches

The reliance on wild or cultivated Actaea racemosa for the extraction of this compound raises concerns about sustainability and consistency of supply. researchgate.net Biotechnological production methods present a promising alternative for the sustainable and scalable synthesis of this and other triterpenoid glycosides. Plant cell culture techniques, for instance, could be developed to produce the compound in a controlled bioreactor environment, independent of geographical and seasonal variations. mdpi.comnih.govdntb.gov.ua

Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae offers another exciting frontier. lbl.govnih.govrsc.orgsciepublish.commdpi.com By introducing the biosynthetic pathway genes for this compound into these microbial hosts, it may be possible to achieve high-yield production through fermentation. This approach would not only be sustainable but also facilitate the production of novel derivatives through the manipulation of the engineered metabolic pathways. nih.govnih.gov

Integration of Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)

To fully understand the biological effects of this compound, a systems biology approach is essential. This involves integrating data from various "omics" technologies, such as metabolomics and proteomics, to obtain a holistic view of the compound's impact on cellular systems. acs.org

By treating cells or model organisms with this compound and analyzing the resulting changes in the metabolome and proteome, researchers can identify the specific metabolic pathways and signaling networks that are modulated by the compound. This information is crucial for elucidating its mechanism of action and for identifying potential biomarkers of its activity. The integration of omics data with computational models can further enhance our understanding of the compound's complex biological interactions and guide the rational design of future therapeutic applications.

Q & A

Basic Research Questions

Q. How is Actaeaepoxide-3-O-β-D-xylopyranoside isolated and purified from natural sources?

  • Methodological Answer : The compound is typically isolated from Actaea racemosa rhizomes via solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Fractionation using silica gel or reverse-phase HPLC is employed to isolate minor triterpene glycosides. Structural confirmation is achieved via NMR spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Q. What spectroscopic techniques are critical for confirming the structure of Actaeaepoxide-3-O-β-D-xylopyranoside?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR for backbone elucidation; 2D experiments (HSQC, HMBC) for glycosidic linkage and stereochemistry.
  • Mass Spectrometry : HR-ESI-MS to determine molecular formula (e.g., C₄₂H₇₂O₁₄ for related cycloartanes) and fragmentation patterns.
  • Chemical Degradation : Acid hydrolysis to identify monosaccharide units (e.g., β-D-xylopyranose) .

Q. How do researchers differentiate Actaeaepoxide-3-O-β-D-xylopyranoside from structurally similar triterpene glycosides?

  • Methodological Answer : Comparative analysis using:

  • Chromatographic Retention Times : HPLC retention behavior under standardized conditions.
  • Spectral Databases : Cross-referencing with known cycloartane glycosides (e.g., cimigenol derivatives).
  • X-ray Crystallography : For resolving ambiguous stereochemical configurations .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for Actaeaepoxide-3-O-β-D-xylopyranoside?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Use standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and controls.
  • Structural Analog Comparison : Test derivatives (e.g., xylose vs. glucose substitutions) to isolate activity determinants.
  • Dose-Response Validation : Replicate studies across multiple labs with blinded protocols .

Q. How can researchers optimize the synthesis of Actaeaepoxide-3-O-β-D-xylopyranoside analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key steps include:

  • Glycosylation Strategies : Use trichloroacetimidate donors for regioselective xylose attachment.
  • Protecting Groups : Temporary groups (e.g., acetyl, benzyl) to control hydroxyl reactivity.
  • Epoxide Stability : Monitor pH and temperature during synthesis to prevent ring-opening side reactions .

Q. What computational tools are effective for predicting the pharmacokinetic properties of Actaeaepoxide-3-O-β-D-xylopyranoside?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 for bioavailability and toxicity profiling.
  • Molecular Dynamics : Simulations to assess membrane permeability (e.g., LogP calculations).
  • Docking Studies : Target proteins (e.g., NF-κB for anti-inflammatory activity) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.